While the provided papers do not delve into the specific molecular structure analysis of N-Desmethyl Trifluoperazine Dihydrochloride, they acknowledge its structural similarity to its parent compound, Trifluoperazine. [, ] This similarity suggests that it likely retains the core phenothiazine structure with modifications to the N-alkyl side chain.
N-Desmethyl Trifluoperazine Dihydrochloride is a significant metabolite of the antipsychotic drug Trifluoperazine. It is primarily utilized in scientific research, particularly in proteomics and pharmacokinetics. The compound is characterized by its molecular formula and has a molecular weight of approximately 466.39 g/mol . This compound serves as a reference standard in various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.
The synthesis of N-Desmethyl Trifluoperazine Dihydrochloride typically involves the demethylation of Trifluoperazine. This process can be achieved through several methods, including:
The reaction conditions often require careful control of temperature and pH to optimize yield and purity.
N-Desmethyl Trifluoperazine Dihydrochloride can participate in various chemical reactions, including:
These reactions are essential for modifying the compound for specific applications in research and development.
As a metabolite of Trifluoperazine, N-Desmethyl Trifluoperazine Dihydrochloride primarily functions as an antagonist at dopamine D1 and D2 receptors in the central nervous system. The mechanism involves:
The physical and chemical properties of N-Desmethyl Trifluoperazine Dihydrochloride include:
These properties are crucial for understanding the compound's behavior in biological systems and its potential interactions.
N-Desmethyl Trifluoperazine Dihydrochloride has several scientific applications:
The elucidation of phenothiazine metabolites unfolded alongside the therapeutic deployment of antipsychotics in the mid-20th century. Trifluoperazine, first synthesized in the 1950s and approved for clinical use in 1959, rapidly became established as an important antipsychotic agent targeting dopamine receptors [1] [7]. By the 1960s, research attention expanded beyond parent compounds to their metabolic derivatives, driven by observations that plasma concentrations of parent drugs failed to consistently correlate with therapeutic outcomes [2]. The identification of N-desmethyl trifluoperazine emerged from systematic investigations into trifluoperazine's metabolic fate using early analytical techniques. Mahju et al.'s seminal 1969 research (cited in product documentation) represented a breakthrough in characterizing this specific metabolite, employing radiolabeling techniques and chromatography to demonstrate its presence in biological matrices following trifluoperazine administration [4] [6]. This discovery occurred within a broader scientific context where researchers were recognizing that hepatic modifications, particularly N-dealkylation, fundamentally altered drug behavior at cellular targets including calmodulin and P-glycoprotein transporters [1] [2]. The historical trajectory of metabolite discovery reveals a paradigm shift from viewing metabolic products merely as inactivation products to recognizing them as pharmacologically active entities with distinct target engagement profiles.
Table 1: Key Historical Milestones in Phenothiazine Metabolite Research
Time Period | Research Focus | Methodological Approaches | Significant Discoveries |
---|---|---|---|
1950s-1960s | Parent compound pharmacology | Basic chromatography, clinical observation | Identification of trifluoperazine as antipsychotic (1959) |
1960s-1970s | Primary metabolite identification | Radiolabeling, early spectrometry | Characterization of N-desalkylated metabolites including N-desmethyl trifluoperazine |
1980s-1990s | Metabolic pathway elucidation | Radioimmunoassays, HPLC | Validation of N-desmethyl trifluoperazine as major metabolite |
2000s-Present | Metabolite pharmacology | LC-MS/MS, receptor binding assays | Recognition of differential target engagement of metabolites |
N-Desmethyl Trifluoperazine Dihydrochloride occupies a central position in the metabolic pathways of two clinically significant antipsychotics. As the principal N-dealkylated derivative of trifluoperazine, it arises through hepatic cytochrome P450-mediated oxidative removal of the methyl group from the piperazine nitrogen [7]. The identical metabolic transformation occurs with fluphenazine, establishing this metabolite as a common biochemical node for structurally related phenothiazines [4] [6]. The metabolic generation of N-desmethyl trifluoperazine fundamentally alters molecular properties: it exhibits reduced logP relative to the parent compound (approximately 0.5-1.0 units lower), increased water solubility, and modified receptor binding kinetics [4] [6]. These physicochemical changes significantly influence its distribution across biological barriers, including the blood-brain barrier, where its altered polarity may reduce CNS penetration compared to trifluoperazine itself. Analytical quantification reveals substantial circulating concentrations in patients receiving therapeutic doses of trifluoperazine, with metabolite-to-parent ratios ranging from 0.3-0.7 in steady-state conditions [5]. This metabolic transformation represents a major elimination pathway that directly impacts the pharmacokinetic profile and duration of action of the parent drugs. Critically, the metabolite retains the phenothiazine core structure essential for interaction with dopamine receptors, suggesting potential pharmacological activity, though with altered binding kinetics compared to trifluoperazine [4] [7].
Table 2: Structural and Metabolic Properties of N-Desmethyl Trifluoperazine Dihydrochloride
Property | N-Desmethyl Trifluoperazine Dihydrochloride | Trifluoperazine | Significance |
---|---|---|---|
Molecular Formula | C₂₀H₂₂F₃N₃S·2ClH | C₂₁H₂₄F₃N₃S | Loss of methyl group |
Molecular Weight | 466.39 g/mol | 407.50 g/mol | Increased polarity |
CAS Number | 4617-82-7 | 117-89-5 | Unique identifier |
Metabolic Origin | CYP-mediated N-dealkylation | Parent compound | Major elimination pathway |
Precursor Drugs | Trifluoperazine, Fluphenazine | Not applicable | Metabolic convergence |
IUPAC Name | 10-(3-piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine; dihydrochloride | 10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-10H-phenothiazine | Structural distinction |
The significance of N-Desmethyl Trifluoperazine Dihydrochloride extends beyond metabolic pathways to influence multiple domains of neuropsychopharmacology research. Analytically, this metabolite serves as a crucial target for therapeutic drug monitoring, with detection methodologies evolving from early radioimmunoassays to contemporary liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms [5]. The development of radioimmunoassays specifically targeting phenothiazine metabolites in the 1980s enabled precise quantification of N-desmethyl trifluoperazine concentrations in plasma and cerebrospinal fluid, revealing substantial interindividual variation in metabolic ratios that potentially explain differential treatment responses [5]. Beyond analytical applications, this metabolite provides critical insights into pharmacodynamic outcomes. Research demonstrates that N-desmethyl metabolites retain calmodulin inhibitory activity comparable to parent compounds, potentially contributing to trifluoperazine's broader cellular effects beyond dopamine receptor antagonism [1] [9]. Intriguingly, repurposing research has identified anticancer properties in trifluoperazine and its metabolites, with studies demonstrating that N-desmethyl trifluoperazine may contribute to observed antineoplastic effects through G0/G1 cell cycle arrest mechanisms in triple-negative breast cancer models [9]. This expanding research landscape positions N-desmethyl trifluoperazine not merely as a metabolic product but as a molecule of significant research interest across neuropharmacology and oncology.
Table 3: Research Applications of N-Desmethyl Trifluoperazine Dihydrochloride
Research Domain | Application Significance | Methodological Approaches | Key Findings |
---|---|---|---|
Pharmacokinetics | Metabolic pathway mapping | Radioimmunoassay, LC-MS/MS | Major circulating metabolite (30-70% of parent concentration) |
Drug Monitoring | Therapeutic outcome correlation | HPLC, Mass spectrometry | Interindividual metabolic variation impacts response |
Receptor Profiling | Target engagement studies | Radioligand binding, functional assays | Retains calmodulin/P-gp inhibition with altered dopamine receptor affinity |
Drug Repurposing | Anticancer mechanism elucidation | Cell cycle analysis, apoptosis assays | Contributes to G0/G1 arrest in cancer models |
Blood-Brain Barrier Transport | CNS pharmacokinetics | P-gp transport assays, brain penetration studies | Altered distribution profile versus parent compound |
The investigation of N-desmethyl trifluoperazine continues to evolve through advanced analytical techniques that precisely quantify metabolic ratios and explore pharmacogenomic influences on its formation. Contemporary research increasingly focuses on understanding how interindividual variability in CYP enzymes impacts metabolite generation and how this variability correlates with both therapeutic outcomes and adverse effect profiles. Furthermore, the potential differential activity of the metabolite at novel targets such as AQP4 polarization regulators suggests unexpected dimensions of pharmacological activity that may extend beyond traditional neuroleptic mechanisms [8]. These research directions position N-desmethyl trifluoperazine dihydrochloride as both a metabolic biomarker and a molecule of intrinsic interest for future therapeutic development.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5